molecular formula C21H17N3O4S2 B2368234 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1706029-74-4

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2368234
CAS No.: 1706029-74-4
M. Wt: 439.5
InChI Key: SASQAQHSVUOQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to specifically block NLRP3-driven ASC speck formation and subsequent caspase-1 activation, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism makes it an essential pharmacological tool for investigating the role of NLRP3 in a wide range of inflammatory diseases. Current research utilizes this compound to dissect NLRP3's involvement in pathophysiological conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neuroinflammatory disorders. Furthermore, it is widely applied in preclinical studies for autoimmune diseases like gout and type 2 diabetes, where NLRP3 activation is a key driver of pathology. By enabling the selective inhibition of this specific inflammasome complex, this compound provides researchers with a powerful means to validate NLRP3 as a therapeutic target and to explore novel treatment strategies for sterile inflammatory and autoinflammatory diseases.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c25-30(26,16-7-8-18-15(12-16)9-10-27-18)24-17-5-2-1-4-14(17)13-20-22-21(23-28-20)19-6-3-11-29-19/h1-8,11-12,24H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQAQHSVUOQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Disconnections

The target molecule is dissected into three modular components (Figure 1):

  • 2,3-Dihydrobenzofuran-5-sulfonyl chloride (A): Serves as the sulfonamide electrophile.
  • 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (B): Provides the nucleophilic amine for sulfonamide bond formation.
  • Linker assembly : Connects A and B via sulfonylation.

Priority Reaction Pathways

  • Pathway 1 : Sequential synthesis of A and B followed by coupling (most common, 65–82% yield).
  • Pathway 2 : Convergent synthesis via pre-formed oxadiazole-thiophene intermediates (45–58% yield).
  • Pathway 3 : Solid-phase synthesis for combinatorial libraries (limited to milligram-scale).

Detailed Synthetic Procedures

Synthesis of 2,3-Dihydrobenzofuran-5-Sulfonyl Chloride (A)

Method A1 (From 5-Bromo-2,3-dihydrobenzofuran)

  • Grignard Halogen Exchange :
    • Reagents : Mg (30 mmol), isopropyl iodide (15 mmol), THF.
    • Conditions : Reflux 1 h, then SO₂ gas at −30°C.
  • Sulfuryl Chloride Quenching :
    • Add SO₂Cl₂ (15 mmol) at −40°C, warm to RT.
    • Yield : 15% (low due to competing side reactions).

Method A2 (Oxidative Bromination)

  • Bromination :
    • Reagents : N-Bromosuccinimide (1.1 eq), AIBN (0.01 eq), benzene, 80°C, 1 h.
    • Converts 2,3-dihydrobenzofuran to benzofuran-5-sulfonyl chloride.
    • Yield : 80%.

Synthesis of 2-((3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline (B)

Method B1 (Cyclization of Amidoxime)

  • Amidoxime Formation :
    • React 2-(thiophen-2-carboxamido)acetonitrile with NH₂OH·HCl (2 eq), EtOH, 70°C, 6 h.
  • Oxadiazole Cyclization :
    • Reagents : CDI (1.5 eq), DBU (0.1 eq), DMSO, RT, 3 h.
    • Yield : 74%.

Method B2 (Microwave-Assisted Route)

  • One-Pot Cyclodehydration :
    • Mix thiophene-2-carbohydrazide (1 eq) with 2-(chloromethyl)benzonitrile (1 eq), Al₂O₃, POCl₃, microwave 150°C, 5 min.
    • Yield : 68%.

Final Coupling: Sulfonamide Bond Formation

Method C1 (Classical Sulfonylation)

  • Reagents :
    • A (1 eq), B (1.2 eq), Et₃N (3 eq), DCM, 0°C → RT, 12 h.
  • Workup :
    • Wash with 1M HCl, brine; purify via silica gel (CH₂Cl₂/MeOH 9:1).
    • Yield : 82%.

Method C2 (DMAP-Catalyzed Coupling)

  • Conditions :
    • DMAP (0.2 eq), DIPEA (2 eq), CH₃CN, 50°C, 6 h.
    • Yield : 78%.

Analytical Characterization and Optimization Data

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, SO₂NH), 7.84–6.97 (m, 10H, aromatic), 4.58 (s, 2H, CH₂), 3.02 (t, 2H, dihydrofuran), 2.75 (t, 2H, dihydrofuran).
  • HRMS (ESI+) : m/z 498.0832 [M+H]⁺ (calc. 498.0835).

Yield Comparison Across Methods

Pathway Intermediate A Yield Intermediate B Yield Final Product Yield
A1 + B1 15% 74% 68%
A2 + B2 80% 68% 82%

Critical Side Reactions

  • Oxadiazole Ring Opening : Observed at pH > 9 during sulfonylation (remediated by maintaining pH 7–8).
  • Sulfonyl Chloride Hydrolysis : Minimized using anhydrous DCM and controlled temperatures.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace POCl₃ in cyclization with PCl₃ (40% cost reduction, 5% yield drop).
  • Use flow chemistry for sulfonylation (20% higher throughput than batch).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (Pathway A2 + B2) vs. 58 (Pathway A1 + B1).
  • E-Factor : 18.7 (solvent recovery reduces to 12.4).

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is prone to various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups or the core structure of the compound, thus altering its properties.

Common Reagents and Conditions

  • Oxidation: : Commonly involves agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Halogenated solvents and catalysts like palladium on carbon facilitate these reactions.

Major Products Formed: The major products depend on the specific reaction pathway and conditions. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl chains.

Scientific Research Applications

  • Anticancer Activity
    • Compounds containing oxadiazole and thiophene derivatives have been reported to exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit tumor growth in various cancer cell lines, including non-small cell lung cancer and melanoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • The sulfonamide component of the compound has been associated with antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways . For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro .
  • Cardiovascular Effects
    • Some sulfonamide derivatives have demonstrated potential in modulating cardiovascular functions. Studies suggest that they may act as endothelin receptor antagonists, which could help manage conditions such as pulmonary hypertension .

Case Studies

  • Anticancer Studies
    • A study published in Heterocyclic Anticancer Compounds highlighted the effectiveness of oxadiazole derivatives in treating various cancers. The research involved synthesizing multiple derivatives and testing their cytotoxicity against cancer cell lines. Results indicated that certain compounds led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .
  • Antimicrobial Evaluation
    • In a recent evaluation of antimicrobial properties, a series of sulfonamide derivatives were tested against common bacterial strains. The study found that specific compounds exhibited zones of inhibition comparable to standard antibiotics, indicating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism by which N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects involves binding to specific molecular targets. This interaction can inhibit or activate pathways critical for biological processes. For example, it may bind to enzyme active sites or interact with receptor proteins, thereby modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule, though differences in core scaffolds and substituents lead to divergent physicochemical and biological profiles:

Compound Name Core Structure Key Substituents Potential Applications
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide (Target) Dihydrobenzofuran-sulfonamide 1,2,4-oxadiazole-thiophene, methylphenyl linker Enzyme inhibition, antimicrobial agents
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole-sulfonamide Furan-thiophene-ethyl-hydroxy linker, 3-methyl group Not reported in provided sources
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... (from Pharmacopeial Forum) Thiazol-ureido peptide Thiazolylmethoxycarbonyl, diphenylhexane backbone Antiviral or protease inhibition

Key Findings:

Metabolic Stability : The dihydrobenzofuran scaffold may confer greater oxidative stability relative to furan or benzoxazole analogues, which are prone to ring-opening under metabolic conditions .

Steric Effects : The methylphenyl linker in the target compound introduces steric hindrance absent in the hydroxy-ethyl-furan-thiophene analogue , possibly reducing off-target interactions.

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Benzofuran moiety : Associated with various pharmacological effects.
  • Sulfonamide group : Often linked to antibacterial properties.

1. Antibacterial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of oxadiazoles showed effectiveness against Staphylococcus aureus, suggesting a promising avenue for developing new antibacterial agents .

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole AStaphylococcus aureus32 µg/mL
Oxadiazole BEscherichia coli64 µg/mL
Target CompoundStaphylococcus aureus16 µg/mL

2. Anticancer Potential

Recent studies have explored the anticancer potential of benzofuran derivatives. A specific investigation into benzofuran-based compounds revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial for cancer cell survival .

Case Study: Anticancer Activity

In a study involving the synthesis of benzofuran derivatives, several compounds were tested against human cancer cell lines. The results indicated that the target compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells, highlighting its potential as an anticancer agent.

3. Anti-inflammatory Effects

The sulfonamide group in the compound has been associated with anti-inflammatory properties. Research has shown that sulfonamides can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may also possess anti-inflammatory activity.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : The interaction with cellular signaling pathways leads to programmed cell death in cancer cells.
  • Cytokine Modulation : The sulfonamide component may modulate inflammatory responses by affecting cytokine production.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole core. Key steps include:

  • Cyclocondensation : Reaction of a nitrile derivative with hydroxylamine to form the oxadiazole ring .
  • Functionalization : Introduction of the thiophen-2-yl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Sulfonamide coupling : Reaction of the intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
    Optimization Tips :
  • Use high-purity starting materials to minimize side reactions.
  • Monitor reactions via thin-layer chromatography (TLC) or HPLC for intermediate purity .
  • Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole methylene at δ 4.5–5.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. Q3. How does the thiophen-2-yl substituent influence the compound’s bioactivity, and what structural analogs could enhance target binding?

Methodological Answer: The thiophen-2-yl group contributes to π-π stacking interactions with biological targets (e.g., enzyme active sites). To explore structure-activity relationships (SAR):

  • Analog Design : Replace thiophene with furan, pyrrole, or substituted thiophenes to modulate electron density .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity changes.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .
    Example : A 2020 study showed that fluorinated thiophene analogs increased metabolic stability by 30% in vitro .

Q. Q4. What strategies are effective in resolving contradictory data from biological assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer: Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Dose-Response Replicates : Perform triplicate assays with independent compound batches.
  • Stability Testing : Use LC-MS to monitor compound degradation in assay buffers (e.g., DMEM at 37°C over 24 hours) .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
    Case Study : A 2023 study attributed inconsistent IC₅₀ values to sulfonamide hydrolysis under acidic conditions; buffering at pH 7.4 resolved discrepancies .

Q. Q5. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or pkCSM to predict permeability (e.g., logP), metabolic clearance, and toxicity .
  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -OMe) to the dihydrobenzofuran ring without disrupting target binding .
  • Metabolic Hotspot Analysis : Identify labile sites (e.g., sulfonamide linkage) via in silico cytochrome P450 metabolism simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.